molecular formula C12H11N3 B8460474 Benzaldehyde pyridylhydrazone

Benzaldehyde pyridylhydrazone

Cat. No. B8460474
M. Wt: 197.24 g/mol
InChI Key: BPECCKRJFULQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05604004

Procedure details

In 20 ml of ethanol was dissolved 5.46 g of 2-hydrazinopyridine. With stirring, 5.32 g of benzaldehyde was added to the solution. With heat release, pale yellow crystals precipitated within about 30 seconds and the entire solution solidified after one minute. 10 ml of ethanol was added to the mass which was refluxed at 100° C. for 40 minutes. The reaction solution was allowed to cool at room temperature and further cooled down to 10° C. to cause crystals to precipitate. The crystals were collected by suction filtration, washed with ethanol and dried in vacuum at room temperature for one hour, obtaining 8.28 g (yield 83%) of pale yellow acicular crystals.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[NH:1][N:2]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
5.46 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With heat release, pale yellow crystals
CUSTOM
Type
CUSTOM
Details
precipitated within about 30 seconds
Duration
30 s
ADDITION
Type
ADDITION
Details
10 ml of ethanol was added to the mass which
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled down to 10° C.
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The crystals were collected by suction filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum at room temperature for one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
N1=C(C=CC=C1)NN=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.28 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.